molecular formula C13H15N3O4 B2944833 N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1219903-18-0

N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2944833
CAS No.: 1219903-18-0
M. Wt: 277.28
InChI Key: RTWAZKYQNLLERB-UHFFFAOYSA-N
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Description

N1-(1-(furan-2-yl)propan-2-yl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI was first synthesized in 2009 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Therapeutic Potential of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing oxadiazole or furadiazole rings, are significant in medicinal chemistry due to their broad range of chemical and biological properties. Oxadiazoles, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, have been extensively studied for their diverse biological activities. These activities include antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant effects. The structural versatility of these rings enables the development of new drugs with varied therapeutic applications. For instance, compounds like Furamizole (a nitrofuran derivative), Raltegravir (an antiviral drug), and Nesapidil (used in anti-arrhythmic therapy) exemplify the therapeutic relevance of such heterocyclic compounds (Siwach & Verma, 2020).

Application in Medicinal Chemistry

The incorporation of heterocycles like furazans and furoxans into drug molecules has been shown to enhance physical properties and biological activity. Despite the less common use of 1,2,5-oxadiazoles (furazans), their application in drug development, especially in clinical or preclinical stages, highlights their potential in medicinal chemistry. This approach underscores the importance of structural diversity in the discovery and optimization of new pharmacological agents (Mancini et al., 2021).

Chemical Synthesis and Energetic Materials

In the realm of synthetic chemistry and materials science, compounds based on the fusion of oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been explored for their potential as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior in certain aspects to traditional materials like TNT. The synthesis of these materials, characterized by a combination of 1,2,5- and 1,2,4-oxadiazole rings, demonstrates the versatility of heterocyclic compounds in designing materials with specific energetic properties (Yu et al., 2017).

Properties

IUPAC Name

N'-[1-(furan-2-yl)propan-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8(6-10-4-3-5-19-10)14-12(17)13(18)15-11-7-9(2)20-16-11/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWAZKYQNLLERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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